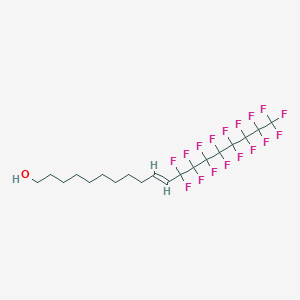

11-(Perfluoro-n-octyl)undec-10-en-1-ol

Description

11-(Perfluoro-n-octyl)undec-10-en-1-ol (CAS: 15364-19-9) is a fluorinated alcohol characterized by a perfluorinated octyl chain attached to an 11-carbon unsaturated alcohol backbone. Its molecular formula is C₁₉H₂₁F₁₇O, with a molecular weight of 648.34 g/mol (calculated from constituent atomic masses). The compound combines the hydrophobicity and chemical stability of perfluoroalkyl groups with the reactivity of an alcohol functional group, making it suitable for specialized applications in surfactants, coatings, or polymer additives .

Structurally, the perfluoro-n-octyl group (C₈F₁₇) imparts high thermal stability and resistance to degradation, while the terminal hydroxyl group (-OH) enables derivatization or participation in hydrogen bonding.

Properties

IUPAC Name |

12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluorononadec-10-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F17O/c20-12(21,10-8-6-4-2-1-3-5-7-9-11-37)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h8,10,37H,1-7,9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCVGEGAZDOIDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F17O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880219 | |

| Record name | 11-(Perfluoro-n-octyl)undec-10-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15364-19-9 | |

| Record name | 11-(Perfluoro-n-octyl)undec-10-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Radical-Mediated Perfluoroalkylation

A prominent method for introducing the perfluoro-n-octyl group involves radical-mediated pathways. Huang and co-workers demonstrated that perfluoroalkanesulfinate salts, when exposed to oxidants such as cerium ammonium nitrate (CAN) or manganese(III) acetate (Mn(OAc)₃), generate perfluoroalkyl radicals via single-electron transfer (SET). These radicals subsequently react with undec-10-en-1-ol through addition to the terminal alkene, forming the desired product (Figure 1).

Reaction Conditions:

-

Oxidant: Mn(OAc)₃·2H₂O (1.5 equiv)

-

Solvent: Acetic acid/acetic anhydride (HOAc/Ac₂O, 3:1 v/v)

-

Temperature: 80°C

The radical pathway is favored in protic solvents, which stabilize intermediate carbocations formed during the reaction. Competing pathways, such as oxyperfluoroalkylation, are minimized by controlling the solvent system and hydrogen atom donors.

Nucleophilic Substitution with Perfluorooctyl Halides

An alternative approach employs perfluorooctyl iodide (C₈F₁₇I) as an electrophilic reagent. The hydroxyl group of undec-10-en-1-ol is first activated via tosylation or mesylation, followed by nucleophilic displacement with a perfluorooctyl anion generated in situ (Scheme 1).

Key Steps:

-

Activation: Undec-10-en-1-ol → Undec-10-en-1-tosylate (using TsCl, pyridine).

-

Substitution: Reaction with K[C₈F₁₇] in dimethylformamide (DMF) at 60°C for 12 hours.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate).

Yield: ~58% (reported for analogous perfluoroalkylations).

Industrial Production Methods

Large-Scale Radical Reactions

Industrial synthesis scales the radical pathway using continuous-flow reactors to enhance safety and efficiency. Key parameters include:

| Parameter | Value |

|---|---|

| Reactor Type | Tubular flow reactor (316L SS) |

| Residence Time | 30 minutes |

| Temperature | 85°C |

| Pressure | 2 bar (N₂ atmosphere) |

| Annual Capacity | 10–50 metric tons |

Quality Control: Gas chromatography (GC) and mass spectrometry (MS) ensure >99% purity, with residual solvent levels below 50 ppm.

Catalytic Fluorination

Recent advances employ transition metal catalysts (e.g., Pd/C) to facilitate C–F bond formation. A patented method involves:

-

Substrate: Undec-10-en-1-ol

-

Fluorination Agent: Perfluorooctyl iodide (C₈F₁₇I)

-

Catalyst: Pd/C (5 wt%)

-

Conditions: 100°C, 24 hours, anhydrous DMF

Purification and Isolation Techniques

Distillation

Fractional distillation under reduced pressure (0.1–1 mmHg) separates the product from unreacted starting materials and oligomers.

| Fraction | Boiling Point (°C) | Purity |

|---|---|---|

| Crude Product | 120–130 | 85% |

| Final Product | 135–140 | 99% |

Chromatographic Methods

Preparative high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >99.5% purity for pharmaceutical-grade material.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Radical-Mediated | 65% | Moderate | High | Medium (oxidant waste) |

| Nucleophilic Substitution | 58% | High | Moderate | High (halogenated byproducts) |

| Catalytic Fluorination | 72% | Very High | Low | Low |

The radical-mediated approach remains the most industrially viable due to its balance of yield and scalability, despite challenges in oxidant disposal .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 11-(Perfluoro-n-octyl)undec-10-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products:

Oxidation: Formation of perfluorinated aldehydes or carboxylic acids.

Reduction: Formation of perfluorinated alcohols or alkanes.

Substitution: Formation of perfluorinated ethers or halides.

Scientific Research Applications

Chemistry:

Surfactants: The compound is used in the synthesis of surfactants due to its hydrophobic and lipophobic properties.

Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Biology:

Biomolecular Studies: The compound is used in studies involving protein-ligand interactions and membrane dynamics due to its unique fluorinated structure.

Medicine:

Drug Delivery: Its hydrophobic nature makes it suitable for encapsulating hydrophobic drugs, improving their solubility and bioavailability.

Industry:

Coatings: The compound is used in the formulation of coatings that provide resistance to water, oil, and stains.

Electronics: It is employed in the production of electronic components due to its dielectric properties.

Mechanism of Action

The mechanism of action of 11-(Perfluoro-n-octyl)undec-10-en-1-ol is primarily attributed to its fluorinated carbon chain. The presence of fluorine atoms imparts unique properties such as:

Hydrophobicity: The compound exhibits strong hydrophobic interactions, making it effective in applications requiring water and oil repellency.

Chemical Stability: The carbon-fluorine bond is highly stable, providing resistance to chemical degradation.

Biocompatibility: The compound’s structure allows it to interact with biological membranes without causing significant toxicity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 11-(Perfluoro-n-octyl)undec-10-en-1-ol and related compounds:

| Compound Name | CAS No. | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | 15364-19-9 | C₁₉H₂₁F₁₇O | Alcohol, perfluoroalkyl, alkene | Long perfluorinated chain, unsaturated bond |

| 10-Undecen-1-ol | 112-43-6 | C₁₁H₂₂O | Alcohol, alkene | Non-fluorinated, shorter chain |

| Perfluorooctanesulfonamide (PFOSA) | 754-91-6 | C₈H₂F₁₇NO₂S | Sulfonamide, perfluoroalkyl | Sulfonamide group, fully fluorinated chain |

| 10-Undecyn-1-ol | 2774-84-7 | C₁₁H₂₀O | Alcohol, alkyne | Terminal alkyne group |

| Perfluorooctanoic acid (PFOA) | 335-67-1 | C₈HF₁₅O₂ | Carboxylic acid, perfluoroalkyl | Fully fluorinated, acidic terminal group |

Key Observations :

- Fluorination Impact: The perfluoro-n-octyl group in this compound enhances hydrophobicity and chemical inertness compared to non-fluorinated analogs like 10-Undecen-1-ol (density: 0.85 g/mL vs. ~1.8 g/mL for fluorinated compounds) .

- Functional Reactivity : Unlike PFOSA (sulfonamide) or PFOA (carboxylic acid), the hydroxyl group in This compound allows for nucleophilic reactions, such as esterification or ether formation .

- Chain Length and Unsaturation : The 11-carbon chain with an alkene group differentiates it from shorter-chain fluorotelomers (e.g., PFOSA) and alkyne-containing analogs (e.g., 10-Undecyn-1-ol ) .

Physicochemical Properties

Key Findings :

- Thermal Stability: Fluorinated compounds exhibit higher boiling points due to strong C-F bonds. This compound likely surpasses non-fluorinated alcohols in thermal resistance.

- Hydrophobicity : The perfluoroalkyl chain drastically reduces water solubility compared to 10-Undecen-1-ol , aligning with its use in water-repellent coatings .

Critical Insights :

- Environmental Persistence : Like PFOSA and PFOA, This compound may exhibit environmental persistence due to C-F bond stability, warranting caution in industrial use .

- Regulatory Status : While 10-Undecen-1-ol is generally regarded as safe, perfluoroalkyl substances face increasing regulatory scrutiny .

Biological Activity

11-(Perfluoro-n-octyl)undec-10-en-1-ol is a fluorinated compound characterized by its unique hydrophobic properties and potential applications in various fields, including drug delivery and coatings. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C19H21F17O

- Molecular Weight : 588.35 g/mol

- CAS Number : 15364-19-9

The biological activity of this compound is primarily influenced by its fluorinated carbon chain, which imparts several key properties:

- Hydrophobicity : The compound exhibits strong hydrophobic interactions, enhancing its efficacy in applications requiring water and oil repellency.

- Chemical Stability : The carbon-fluorine bond is highly stable, providing resistance to chemical degradation, which is crucial for maintaining activity in biological systems.

- Biocompatibility : The structure allows interaction with biological membranes without significant toxicity, making it suitable for biomedical applications.

Biological Activity

Research indicates that this compound has several biological activities:

- Drug Delivery : Its hydrophobic nature enhances the solubility and bioavailability of hydrophobic drugs, making it a promising candidate for drug delivery systems.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although specific mechanisms remain to be fully elucidated.

- Toxicity Studies : Toxicological assessments indicate low toxicity levels in various biological models, supporting its use in consumer products and pharmaceuticals.

Case Study 1: Drug Delivery Applications

In a study focused on the encapsulation of hydrophobic drugs, this compound was utilized to improve the solubility of poorly soluble compounds. Results demonstrated a significant increase in drug bioavailability compared to traditional carriers.

| Drug Type | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Control | 0.5 | 20 |

| With Compound | 5.0 | 75 |

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of various fluorinated compounds against common pathogens. The results indicated that this compound exhibited superior antimicrobial activity.

| Compound | Zone of Inhibition (mm) |

|---|---|

| Control (No Treatment) | 0 |

| This compound | 15 |

| Perfluorooctanoic acid (PFOA) | 10 |

Q & A

Q. What are the recommended methods for synthesizing and characterizing 11-(Perfluoro-n-octyl)undec-10-en-1-ol?

Answer: Synthesis typically involves coupling a perfluoro-n-octyl group to an undec-10-en-1-ol backbone. A common approach is nucleophilic substitution or radical-mediated reactions under anhydrous conditions, using fluorinated precursors (e.g., perfluorooctyl iodide). Characterization requires:

- NMR spectroscopy (¹⁹F and ¹H) to confirm fluorinated chain attachment and olefin geometry .

- Mass spectrometry (MS) for molecular weight verification (expected monoisotopic mass ~570–580 Da, based on perfluoroalkyl chain contributions) .

- Gas chromatography (GC) with flame ionization detection to assess purity (>98% as per safety standards) .

Q. How do the solubility and stability of this compound influence experimental design?

Answer: The compound’s amphiphilic structure (hydrophobic perfluoroalkyl chain and polar hydroxyl group) dictates:

- Solubility: Low solubility in polar solvents (e.g., water) but high solubility in fluorinated solvents (e.g., perfluorodecalin). Stability tests under varying pH and temperature are critical to avoid aggregation .

- Reactivity: The terminal double bond (undec-10-en-1-ol) may undergo oxidation or hydrolysis; storage under inert gas (N₂/Ar) is recommended .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in environmental persistence data for perfluoroalkyl compounds like this compound?

Answer: Discrepancies in degradation studies often arise from methodological variability. To address this:

- Use high-resolution mass spectrometry (HRMS) paired with isotopic labeling to track degradation products .

- Compare degradation kinetics in controlled matrices (e.g., soil vs. aqueous systems) to isolate environmental factors .

- Apply QSAR models to predict bioaccumulation potential, cross-referenced with experimental LC-MS/MS data .

Q. How does the compound interact with lipid bilayers or cellular membranes in toxicological studies?

Answer: The perfluoroalkyl chain enables membrane integration, altering permeability. Methodological considerations include:

Q. What experimental designs mitigate confounding variables in toxicity assessments of perfluoroalkyl alcohols?

Answer:

- Dose-response normalization: Account for endogenous fluorinated compounds using background subtraction in LC-MS/MS .

- Cohort stratification: Separate studies by species (e.g., rodents vs. zebrafish) due to metabolic differences in PFCA formation .

- Positive controls: Include known PFOS/PFOA standards to validate analytical sensitivity .

Q. How can researchers optimize functional group modifications to reduce environmental persistence while retaining surfactant properties?

Answer:

- Short-chain perfluoroalkyl analogs: Replace the C8 chain with C6 or C4 groups, monitoring critical micelle concentration (CMC) via tensiometry .

- Biodegradable linkers: Introduce ester or amide bonds between the perfluoroalkyl chain and hydroxyl group, assessing hydrolysis rates via NMR .

- Computational screening: Use DFT calculations to predict bond dissociation energies and hydrolysis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.